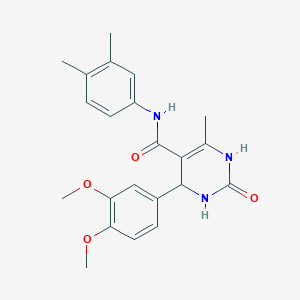

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Métodos De Preparación

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3,4-dimethoxyphenyl isocyanate and 3,4-dimethylphenyl isocyanate . These intermediates are then subjected to cyclization reactions under controlled conditions to form the tetrahydropyrimidine ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and catalyst usage.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can lead to the formation of corresponding quinones, while reduction of the carbonyl group can yield alcohol derivatives.

Aplicaciones Científicas De Investigación

Structural Features

The compound features a tetrahydropyrimidine core with two methoxy groups and a carboxamide functional group. These structural characteristics are critical for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the dihydropyrimidinone class exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of this compound against various pathogens:

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Target Compound | Staphylococcus aureus | 20 |

| Target Compound | Escherichia coli | 22 |

The results suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that this compound can induce apoptosis in cancer cells. Specifically, in vitro studies on HepG2 liver cancer cells demonstrated:

- Mechanism : Activation of caspase pathways and modulation of Bcl-2 family proteins.

- Outcome : Significant reduction in cell viability and induction of programmed cell death.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research findings indicate that it can:

- Reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

- Downregulate NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, modulating various physiological processes. This aspect is essential for understanding its broader therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly influence:

- Potency against specific biological targets.

- Selectivity and overall pharmacological profile.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of several dihydropyrimidinone derivatives included this compound as a key target. The findings highlighted its superior inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated HepG2 liver cancer cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis rates, suggesting that structural modifications could enhance its anticancer properties.

Mecanismo De Acción

The mechanism by which 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparación Con Compuestos Similares

Similar compounds to 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include other tetrahydropyrimidine derivatives and compounds with similar aromatic substitutions. Some examples are:

- 3,4-Dimethoxyphenyl isocyanate

- 3,4-Dimethylphenyl isocyanate

- 2-(3,4-Dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-4H-chromen-4-one

These compounds share structural similarities but may differ in their reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Actividad Biológica

The compound 4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25N3O3

- Molecular Weight : 375.45 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit notable anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to affect the expression levels of proteins involved in apoptosis such as Bcl-2 and Bax.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens:

- In Vitro Studies : In laboratory settings, it has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest a potential for further development as an antimicrobial agent.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies that highlight the biological activity of this compound:

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) may lead to altered signaling pathways that affect cell survival and apoptosis .

- Oxidative Stress Induction : By increasing reactive oxygen species (ROS) levels within cells, the compound may induce oxidative stress leading to cell death in cancerous tissues.

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-6-8-16(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)15-7-9-17(28-4)18(11-15)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHOEAYIQVTWMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)OC)OC)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.